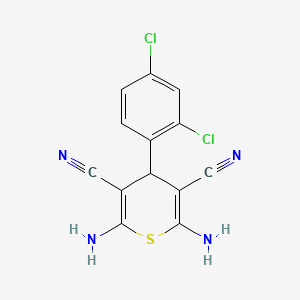

2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Description

2,6-Diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile is a thiopyran-based heterocyclic compound characterized by a central 4H-thiopyran ring substituted with two amino groups at positions 2 and 6, two nitrile groups at positions 3 and 5, and a 2,4-dichlorophenyl group at position 2.

Properties

Molecular Formula |

C13H8Cl2N4S |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile |

InChI |

InChI=1S/C13H8Cl2N4S/c14-6-1-2-7(10(15)3-6)11-8(4-16)12(18)20-13(19)9(11)5-17/h1-3,11H,18-19H2 |

InChI Key |

UCZLQKLKULSPQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2C(=C(SC(=C2C#N)N)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable thiopyran precursor is reacted with 2,4-dichlorophenylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may also incorporate automated monitoring and control systems to maintain the desired reaction parameters and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding thiol or amine derivatives.

Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

Substitution: Sodium hydroxide, potassium carbonate, organic solvents (e.g., dichloromethane), and reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amine derivatives.

Substitution: Various substituted thiopyran derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that 2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The compound was found to interact with key proteins involved in cell survival and proliferation, suggesting potential as a lead compound for drug development.

Material Science

Polymer Synthesis:

The compound is utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves their stability and resistance to degradation.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Improved |

| Degradation Resistance | Enhanced |

Agricultural Chemistry

Pesticide Development:

2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile has been explored for its potential use as a pesticide. Its structure allows for the development of compounds that can effectively target pests while minimizing harm to beneficial organisms.

Case Study:

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations without adversely affecting non-target species. This highlights its potential as an environmentally friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism by which 2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile exerts its effects is closely related to its ability to interact with specific molecular targets. The compound’s amino and dichlorophenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, potentially modulating their activity. Additionally, the thiopyran ring may participate in redox reactions, influencing cellular redox states and signaling pathways. These interactions can lead to various biological effects, including enzyme inhibition, modulation of gene expression, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity, facilitating covalent interactions with cysteine residues (e.g., DFTD’s inhibition of eEF-2K). Methoxy groups (electron-donating) may reduce reactivity but improve solubility .

- Steric Effects : Bulky substituents (e.g., cyclohexyl, 3-bromophenyl) may hinder binding to enzyme active sites, as seen in the lack of reported activity for cyclohexyl derivatives .

- Selectivity: DFTD’s selectivity for eEF-2K arises from targeting non-conserved Cys-145. The dichlorophenyl variant may exhibit distinct selectivity due to altered steric/electronic interactions .

Pharmacological Activities

eEF-2K Inhibition

DFTD (2-fluorophenyl analog) is a well-characterized reversible covalent inhibitor of eEF-2K, with a two-step mechanism: rapid initial binding followed by slower inactivation via nitrile-thioimidate adduct formation at Cys-146 . Molecular docking suggests the nitrile group positions within 4.5 Å of Cys-146, enabling selective inhibition . In contrast, the dichlorophenyl variant’s larger substituent may reduce binding efficiency or alter adduct stability, though experimental validation is needed.

Antimicrobial Activity

Pyridine-3,5-dicarbonitrile derivatives (e.g., 6-amino-2-imino-4-(thiophen-2-yl)-1,2-dihydropyridines) exhibit moderate antimicrobial activity against gram-positive bacteria and Candida spp. (inhibition zones: 12–16 mm) .

Biological Activity

2,6-Diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile is a synthetic compound that belongs to the class of thiopyran derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound based on diverse scientific studies and findings.

- Molecular Formula : C13H8Cl2N4S

- Molecular Weight : 323.2 g/mol

- CAS Number : [Not specified in the search results]

- LogP : 3.1519 (indicating moderate lipophilicity)

The biological activity of 2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile is primarily attributed to its interaction with various cellular targets:

Cytotoxicity Assays

The cytotoxicity of 2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile has been evaluated using various assays:

- MTT Assay : This assay measures cell viability and has shown that related thiopyran compounds exhibit significant cytotoxicity with IC50 values below 60 µM against several cancer cell lines .

- Trypan Blue Exclusion Test : This method confirmed the cytotoxic effects by assessing cell membrane integrity post-treatment.

Case Studies

- Study on Colonic Aberrant Crypt Foci :

- Antitumor Efficacy :

Data Table: Biological Activity Overview

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.